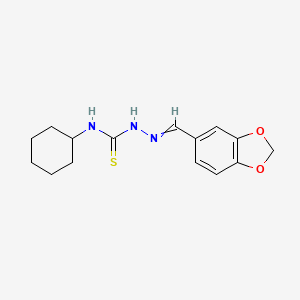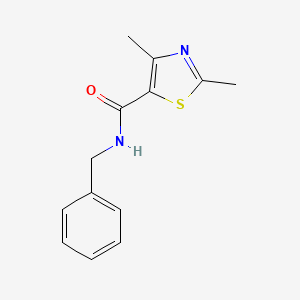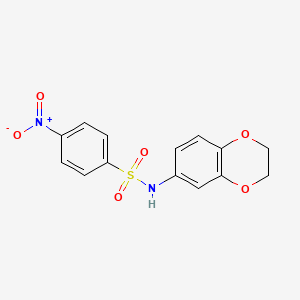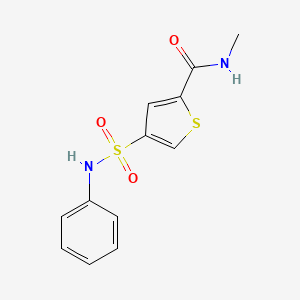
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone (BDCT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCT belongs to the class of thiosemicarbazones and has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities.
Wirkmechanismus
The exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is not fully understood. However, it is believed that 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its therapeutic effects by targeting multiple cellular pathways. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of transcription factors, leading to the downregulation of genes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its broad spectrum of activity against cancer, inflammation, and viruses. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone is also relatively unstable and can degrade over time, which can affect its activity.
Zukünftige Richtungen
For research on 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone include studying its pharmacokinetics and pharmacodynamics in vivo, optimizing its synthesis method to improve its solubility and stability, and exploring its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone and to identify its molecular targets.
Synthesemethoden
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone can be synthesized by reacting 1,3-benzodioxole-5-carbaldehyde with N-cyclohexylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza A virus. 1,3-benzodioxole-5-carbaldehyde N-cyclohexylthiosemicarbazone exerts its anti-viral activity by inhibiting viral entry and replication.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c21-15(17-12-4-2-1-3-5-12)18-16-9-11-6-7-13-14(8-11)20-10-19-13/h6-9,12H,1-5,10H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTZTXNVQYXKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethylideneamino)-3-cyclohexylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)
![N-(2,3-difluoro-4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529836.png)





![4-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-phenylmorpholine](/img/structure/B5529879.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
![2-chloro-4-fluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5529909.png)
![(2-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5529919.png)
![4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine](/img/structure/B5529941.png)